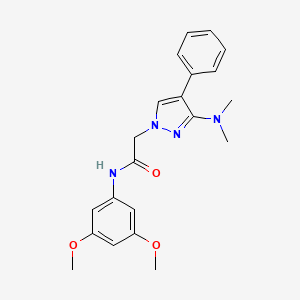

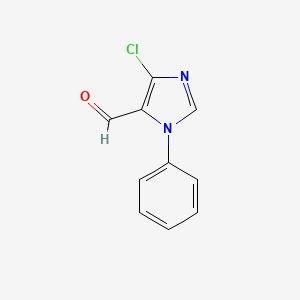

1-Phenyl-4-chloro-1h-imidazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic routes exist for imidazole derivatives. For instance, Fang et al. reported a method to form disubstituted imidazoles by cyclizing amido-nitriles . Additionally, N-heterocyclic carbenes (NHCs) have been used as ligands and organocatalysts in imidazole synthesis . These methods contribute to the development of novel compounds.

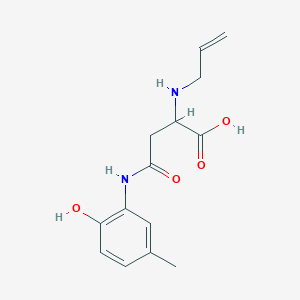

Molecular Structure Analysis

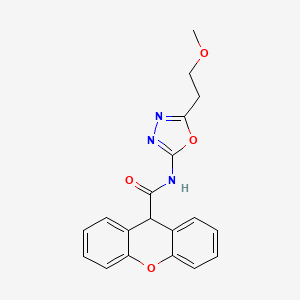

The molecular formula of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde is C₉H₆ClN₂O . Its structure consists of an imidazole ring with a phenyl group and a chloro substituent. You can visualize the structure here .

Chemical Reactions Analysis

Imidazole derivatives exhibit diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects . Researchers have synthesized various imidazole-containing compounds and evaluated their properties . For example, Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and assessed its antimicrobial activity .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde has been utilized in the synthesis of various novel compounds. For instance, it has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, a process which involves microwave-assisted treatment under Sonogashira-type cross-coupling conditions (Palka et al., 2014). Additionally, its derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and structurally characterized, indicating its role in the development of new pyrazole derivatives (Xu & Shi, 2011).

Role in Organic Chemistry

In organic chemistry, this compound is used as a precursor in various chemical reactions. For example, its role in Sonogashira-type reactions has been explored for the production of pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011). The compound has also been used in the reduction process to yield imidazol-5-ylmethanols, further expanding its utility in organic synthesis (Chornous et al., 2013).

Structural and Spectroscopic Studies

Significant research has been conducted on the structural and spectroscopic analysis of derivatives of this compound. Studies involving X-ray diffraction and NMR spectroscopy have provided insights into the molecular structure and properties of these compounds (Trilleras et al., 2014).

Development of Heterocyclic Compounds

The compound is a key intermediate in the development of various heterocyclic compounds with potential biological activities. For instance, its use in synthesizing tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions demonstrates its versatility in medicinal chemistry (Gaonkar & Rai, 2010).

Applications in Spectroscopic Characterization

The compound and its derivatives have been extensively studied using spectroscopic methods such as 13C CP-MAS NMR, providing valuable data for the structural characterization of tautomeric systems in imidazole derivatives (Burdzhiev et al., 2020).

Propiedades

IUPAC Name |

5-chloro-3-phenylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-9(6-14)13(7-12-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRVGFJNURHKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)

![N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2439481.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2439485.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)

![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)